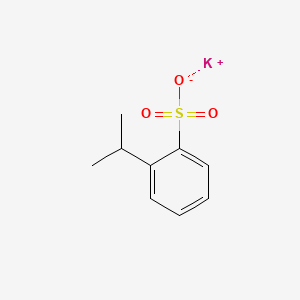

Potassium cumenesulfonate

CAS No.:

Cat. No.: VC18396695

Molecular Formula: C9H11KO3S

Molecular Weight: 238.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H11KO3S |

|---|---|

| Molecular Weight | 238.35 g/mol |

| IUPAC Name | potassium;2-propan-2-ylbenzenesulfonate |

| Standard InChI | InChI=1S/C9H12O3S.K/c1-7(2)8-5-3-4-6-9(8)13(10,11)12;/h3-7H,1-2H3,(H,10,11,12);/q;+1/p-1 |

| Standard InChI Key | MYGBBCKCTXSGOB-UHFFFAOYSA-M |

| Canonical SMILES | CC(C)C1=CC=CC=C1S(=O)(=O)[O-].[K+] |

Introduction

Chemical Identity and Structural Characteristics

Potassium cumenesulfonate (CAS 28085-69-0, EINECS 248-827-8) belongs to the aryl sulfonate subclass of anionic surfactants. Its IUPAC name, potassium 2-propan-2-ylbenzenesulfonate, reflects a benzene ring substituted with a sulfonate group () and an isopropyl group () at the para position. The potassium counterion enhances water solubility, making it effective in aqueous formulations .

Physicochemical Properties

| Property | Value/Description |

|---|---|

| Appearance | White powder or liquid |

| Solubility | Fully miscible in water |

| Density (liquid form) | 1.15 g/cm³ |

| pH (1% aqueous solution) | 7.0–10.5 |

| Melting Point | Decomposes before melting |

The compound’s hydrotropic action arises from its ability to disrupt water’s hydrogen-bonding network, increasing the solubility of hydrophobic substances like dyes and fragrances . Its liquid form, typically containing 30–50% active ingredient, is preferred in low-temperature applications due to a crystallization point below +10°C .

Synthesis and Industrial Production

The industrial synthesis of potassium cumenesulfonate involves two primary steps:

-

Sulfonation: Cumene () reacts with sulfur trioxide () in a continuous reactor, such as a falling film reactor, at 30–60°C. This exothermic reaction requires precise stoichiometric control (1:1 molar ratio of to cumene) .

-

Neutralization: The resultant cumenesulfonic acid is neutralized with potassium hydroxide () or potassium carbonate (), yielding the potassium salt .

Key Patent: US 8,921,588 details a micro-reaction system for sulfonate synthesis, emphasizing enhanced yield and reduced byproducts .

Functional Applications

Hydrotropy and Solubilization

Potassium cumenesulfonate increases the aqueous solubility of sparingly soluble compounds by 10–100-fold. For example, it enables the formulation of transparent liquid detergents by solubilizing surfactants like sodium lauryl sulfate .

Viscosity Modification

In polymer solutions, concentrations as low as 2% reduce viscosity by 30–50%, facilitating processing in coatings and adhesives .

Industrial Formulations

| Application | Role |

|---|---|

| Detergents | Anti-caking agent, stabilizer |

| Personal care products | Emulsifier, foam booster |

| Agrochemicals | Dispersant for pesticides |

Environmental Impact and Ecotoxicity

Aquatic Toxicity

| Organism | Endpoint | Value (mg/L) |

|---|---|---|

| Daphnia magna | 48h EC₅₀ | >318 |

| Pseudomonas putida | 48h EC₁₀ | >16,000 |

| Freshwater algae | 72h NOEC | 31–75 |

The compound’s low bioaccumulation potential (: -0.5) and rapid biodegradability (80% degradation in 28 days) mitigate long-term ecological risks .

Regulatory Compliance and Quality Control

Quality Standards

| Parameter | Liquid Form | Solid Form |

|---|---|---|

| Active ingredient | ≥30–50% | ≥90% |

| pH (1% solution) | 7.0–10.5 | 7.0–10.5 |

Testing methods adhere to international standards such as GB/T 5173 for anionic-active matter quantification .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume